molecular formula C15H15NS2 B14331571 Phenyl benzyl(methyl)carbamodithioate CAS No. 109720-09-4

Phenyl benzyl(methyl)carbamodithioate

Cat. No.: B14331571
CAS No.: 109720-09-4
M. Wt: 273.4 g/mol
InChI Key: KYGKMIGOADMZLB-UHFFFAOYSA-N
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Description

Phenyl benzyl(methyl)carbamodithioate is an organic compound with the molecular formula C15H15NS2 It is a derivative of carbamodithioate, characterized by the presence of phenyl, benzyl, and methyl groups attached to the carbamodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl benzyl(methyl)carbamodithioate can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with potassium methylcarbamodithioate in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl benzyl(methyl)carbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can replace the benzyl or methyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Phenyl benzyl(methyl)carbamodithioate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenyl benzyl(methyl)carbamodithioate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Phenyl benzyl(methyl)carbamodithioate can be compared with other similar compounds, such as:

    Phenyl methylcarbamodithioate: Lacks the benzyl group, which may affect its reactivity and applications.

    Benzyl methylcarbamodithioate:

    Phenyl benzylcarbamodithioate: Lacks the methyl group, which can influence its chemical behavior and applications.

Properties

CAS No.

109720-09-4

Molecular Formula

C15H15NS2

Molecular Weight

273.4 g/mol

IUPAC Name

phenyl N-benzyl-N-methylcarbamodithioate

InChI

InChI=1S/C15H15NS2/c1-16(12-13-8-4-2-5-9-13)15(17)18-14-10-6-3-7-11-14/h2-11H,12H2,1H3

InChI Key

KYGKMIGOADMZLB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=S)SC2=CC=CC=C2

Origin of Product

United States

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